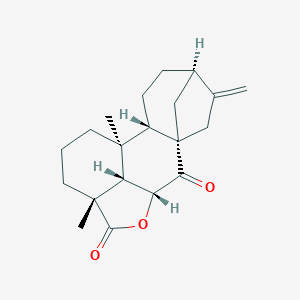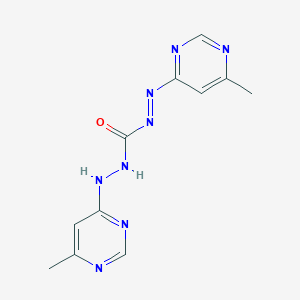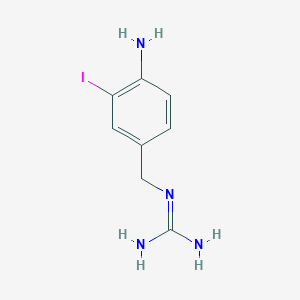
3-Iodo-4-aminobenzylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-aminobenzylguanidine (MIBG) is a radiopharmaceutical agent used in nuclear medicine imaging and therapy. It is a synthetic analogue of norepinephrine, which is selectively taken up by adrenergic nerve terminals and stored in vesicles. MIBG has been used for imaging and treating various neuroendocrine tumors, such as pheochromocytoma, neuroblastoma, and carcinoid tumors.
Mécanisme D'action
3-Iodo-4-aminobenzylguanidine is taken up by adrenergic nerve terminals via the norepinephrine transporter and stored in vesicles. The radioactive decay of 3-Iodo-4-aminobenzylguanidine emits gamma rays that can be detected by a gamma camera for imaging or cause DNA damage for therapy. 3-Iodo-4-aminobenzylguanidine therapy is effective for neuroendocrine tumors that express high levels of adrenergic receptors, such as pheochromocytoma and neuroblastoma.
Effets Biochimiques Et Physiologiques
3-Iodo-4-aminobenzylguanidine has a similar structure to norepinephrine and can interact with adrenergic receptors. It can stimulate the release of catecholamines from neuroendocrine cells and cause vasoconstriction and increased blood pressure. 3-Iodo-4-aminobenzylguanidine therapy can also cause myelosuppression and renal toxicity due to the accumulation of radioactive 3-Iodo-4-aminobenzylguanidine in bone marrow and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
3-Iodo-4-aminobenzylguanidine has several advantages for lab experiments, such as high specificity for adrenergic receptors, easy radiolabeling, and non-invasive imaging. 3-Iodo-4-aminobenzylguanidine therapy can also be used as a model for targeted radionuclide therapy. However, 3-Iodo-4-aminobenzylguanidine has some limitations, such as low tumor uptake in some cases, variable biodistribution, and potential radiation exposure to healthcare workers.
Orientations Futures
There are several future directions for 3-Iodo-4-aminobenzylguanidine research, such as improving its tumor targeting and biodistribution, developing new radiolabeling methods, and combining 3-Iodo-4-aminobenzylguanidine therapy with other therapies, such as chemotherapy and immunotherapy. 3-Iodo-4-aminobenzylguanidine may also have potential applications in other diseases, such as heart failure and Parkinson's disease, due to its adrenergic receptor affinity. Further research is needed to explore the full potential of 3-Iodo-4-aminobenzylguanidine in nuclear medicine.
Méthodes De Synthèse
3-Iodo-4-aminobenzylguanidine can be synthesized by the reaction of 3-iodo-4-nitrobenzyl alcohol with guanidine in the presence of a reducing agent, such as sodium dithionite. The resulting product is then purified by chromatography to obtain 3-Iodo-4-aminobenzylguanidine with high radiochemical purity.
Applications De Recherche Scientifique
3-Iodo-4-aminobenzylguanidine has been widely used in nuclear medicine for diagnostic imaging and targeted therapy of neuroendocrine tumors. It has a high affinity for adrenergic receptors and can be labeled with radioisotopes, such as iodine-123 or iodine-131, for imaging and therapy. 3-Iodo-4-aminobenzylguanidine scintigraphy is a non-invasive imaging technique that can detect and localize neuroendocrine tumors with high sensitivity and specificity. 3-Iodo-4-aminobenzylguanidine therapy involves the administration of a high dose of radioactive 3-Iodo-4-aminobenzylguanidine to selectively destroy tumor cells while sparing normal tissues.
Propriétés
Numéro CAS |
106941-20-2 |
|---|---|
Nom du produit |
3-Iodo-4-aminobenzylguanidine |
Formule moléculaire |
C8H11IN4 |
Poids moléculaire |
290.1 g/mol |
Nom IUPAC |
2-[(4-amino-3-iodophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H11IN4/c9-6-3-5(1-2-7(6)10)4-13-8(11)12/h1-3H,4,10H2,(H4,11,12,13) |
Clé InChI |
BSBGVSWPOFOHRE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)N |
SMILES canonique |
C1=CC(=C(C=C1CN=C(N)N)I)N |
Autres numéros CAS |
106941-20-2 |
Synonymes |
3-iodo-4-aminobenzylguanidine 4-AIBG 4-amino-3-iodobenzylguanidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



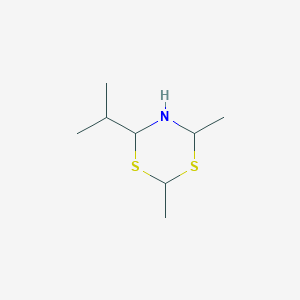

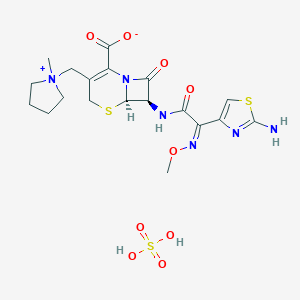
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
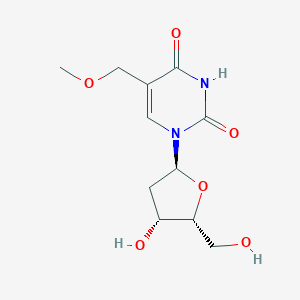
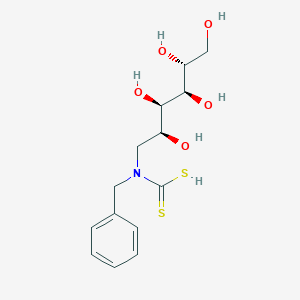
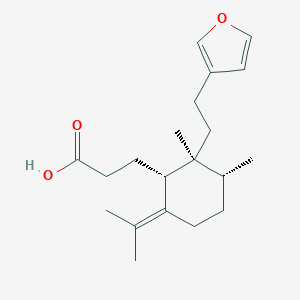
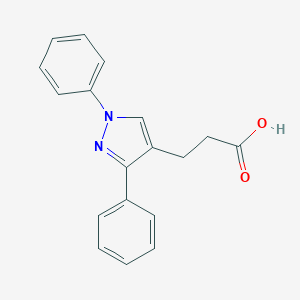
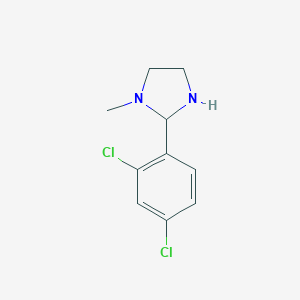
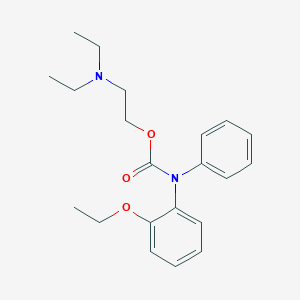
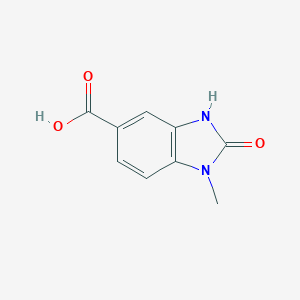
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
